molecular formula C9H13ClN6 B430132 6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE

6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B430132
M. Wt: 240.69g/mol
InChI Key: HYIDVBFCBSEMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a diethylamino group, and a cyanamide group attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanamide with a suitable triazine precursor. One common method is the reaction of cyanamide with 4-chloro-6-(diethylamino)-1,3,5-triazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of process depends on factors such as the desired production capacity, cost considerations, and safety requirements. Industrial production methods often involve the use of automated reactors and advanced process control systems to ensure consistent product quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Condensation Reactions: The cyanamide group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield various triazine derivatives with different functional groups, while oxidation reactions can produce oxidized triazine compounds.

Scientific Research Applications

6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex triazine derivatives. It is also used in studies of reaction mechanisms and kinetics.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell growth inhibition or cell death. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-CHLORO-N2-CYANO-N4,N4-DIETHYL-N2-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives, such as:

  • 4-Chloro-6-(methylamino)-1,3,5-triazine
  • 4-Chloro-6-(ethylamino)-1,3,5-triazine
  • 4-Chloro-6-(dimethylamino)-1,3,5-triazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group and the cyanamide group allows for unique interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13ClN6

Molecular Weight

240.69g/mol

IUPAC Name

[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-methylcyanamide

InChI

InChI=1S/C9H13ClN6/c1-4-16(5-2)9-13-7(10)12-8(14-9)15(3)6-11/h4-5H2,1-3H3

InChI Key

HYIDVBFCBSEMDN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=NC(=N1)N(C)C#N)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N(C)C#N)Cl

Origin of Product

United States

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